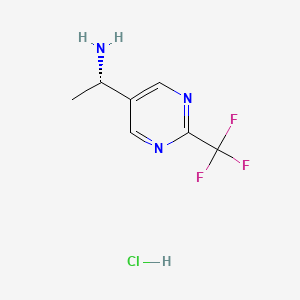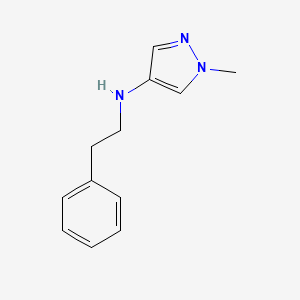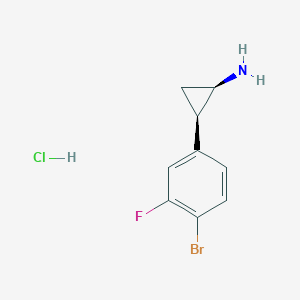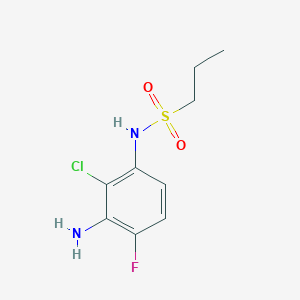![molecular formula C10H14N2 B11733502 2-[1-(Aminomethyl)cyclopropyl]aniline](/img/structure/B11733502.png)
2-[1-(Aminomethyl)cyclopropyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(Aminomethyl)cyclopropyl]aniline is an organic compound with the molecular formula C10H14N2 It features a cyclopropyl group attached to an aniline moiety through an aminomethyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)cyclopropyl]aniline typically involves the following steps:
Cyclopropanation: The cyclopropyl group can be introduced through a cyclopropanation reaction. This involves the reaction of an alkene with a carbene or carbenoid precursor.
Aniline Formation: The final step involves the formation of the aniline moiety, which can be achieved through various methods such as nitration followed by reduction or direct amination of a halogenated aromatic compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and specific reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(Aminomethyl)cyclopropyl]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are typical.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
2-[1-(Aminomethyl)cyclopropyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving amine-containing compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[1-(Aminomethyl)cyclopropyl]aniline depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl and cyclopropyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Aniline: A simpler aromatic amine with a wide range of applications in dyes, pharmaceuticals, and polymers.
Cyclopropylamine: Contains a cyclopropyl group attached to an amine, used in organic synthesis and as a building block for more complex molecules.
N-Methylcyclopropylamine: Similar to cyclopropylamine but with an additional methyl group, affecting its reactivity and applications.
Uniqueness
2-[1-(Aminomethyl)cyclopropyl]aniline is unique due to the combination of the cyclopropyl group and the aniline moiety, which imparts distinct chemical and biological properties. This combination allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H14N2 |
|---|---|
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
2-[1-(aminomethyl)cyclopropyl]aniline |
InChI |
InChI=1S/C10H14N2/c11-7-10(5-6-10)8-3-1-2-4-9(8)12/h1-4H,5-7,11-12H2 |
Clave InChI |
HYQZRPAHRUGBHH-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CN)C2=CC=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11733429.png)


![N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11733452.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11733454.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11733457.png)
![2-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11733460.png)

![1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-YL)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11733463.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11733470.png)
![4-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)-2-methoxyphenol](/img/structure/B11733478.png)

![(3R)-3-amino-3-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11733493.png)
